3-Azabicyclo[3.3.1]nonan-7-ol
Overview
Description
3-Azabicyclo[331]nonan-7-ol is a bicyclic compound featuring a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol can be achieved through various methods. One approach involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives using sodium borohydride in methanol . Another method employs a radical cyclization strategy mediated by samarium diiodide (SmI2) to construct the azabicyclo[3.3.1]nonane framework .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives in the presence of a ruthenium catalyst . This method is cost-effective and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.3.1]nonan-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) in the presence of iron(III) nitrate to form corresponding aldehydes and ketones .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium borohydride for reduction, samarium diiodide for radical cyclization, and iron(III) nitrate for oxidation . These reactions are typically carried out under mild conditions, making them suitable for various synthetic applications.
Major Products Formed: The major products formed from the reactions of this compound include aldehydes, ketones, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
3-Azabicyclo[3.3.1]nonan-7-ol has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of complex organic compounds . In biology and medicine, it is used in the development of pharmaceuticals and agrochemicals due to its unique structural properties . Additionally, it finds applications in materials science for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.3.1]nonan-7-ol involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to its ability to interfere with the metabolic pathways of protozoan parasites . The compound’s unique structure allows it to bind to specific enzymes and receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
3-Azabicyclo[3.3.1]nonan-7-ol can be compared with other similar compounds, such as 3-azabicyclo[3.2.2]nonane and 9-azabicyclo[3.3.1]nonane . While these compounds share a similar bicyclic structure, this compound is unique due to the presence of a hydroxyl group at the 7-position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonan-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEPUCOVORWHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CNC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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